Brimonidine tartrate
Descripción general
Descripción
Tartrato de brimonidina: es un agonista altamente selectivo del receptor adrenérgico alfa-2 que se utiliza principalmente en el tratamiento del glaucoma de ángulo abierto y la hipertensión ocular. También se utiliza para aliviar el eritema facial asociado con la rosácea . Este compuesto funciona al reducir la producción de humor acuoso y aumentar su flujo de salida, lo que reduce la presión intraocular .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El tartrato de brimonidina se puede sintetizar mediante un proceso de múltiples pasos que implica la reacción de 5-bromo-6-nitroquinoxalina con etilendiamina para formar 5-bromo-6-(2-imidazolin-2-ilamino)quinoxalina. Este intermedio se hace reaccionar entonces con ácido tartárico para producir tartrato de brimonidina .
Métodos de producción industrial: En entornos industriales, el tartrato de brimonidina se produce utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso implica el uso de cromatografía líquida de alto rendimiento (HPLC) para la purificación y el control de calidad . El producto final se formula en soluciones o geles oftálmicos para uso médico .
Análisis De Reacciones Químicas
Tipos de reacciones: El tartrato de brimonidina experimenta varias reacciones químicas, incluyendo:
Oxidación: El tartrato de brimonidina se puede oxidar en condiciones específicas, lo que lleva a la formación de productos de degradación.
Reducción: El compuesto se puede reducir a su correspondiente derivado de amina.
Sustitución: El tartrato de brimonidina puede experimentar reacciones de sustitución nucleofílica, particularmente en el átomo de bromo.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Borohidruro de sodio u otros agentes reductores.
Sustitución: Nucleófilos como aminas o tioles.
Principales productos formados:
Oxidación: Varios productos de degradación.
Reducción: Derivados de amina.
Sustitución: Derivados de quinoxalina sustituidos.
Aplicaciones Científicas De Investigación
El tartrato de brimonidina tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como compuesto modelo en estudios de agonistas del receptor adrenérgico alfa-2.
Biología: Investigado por sus efectos en las vías de señalización celular y la unión de receptores.
Medicina: Ampliamente estudiado por sus efectos terapéuticos en el glaucoma y la rosácea.
Industria: Utilizado en la formulación de soluciones y geles oftálmicos para uso comercial.
Mecanismo De Acción
El tartrato de brimonidina ejerce sus efectos activando los receptores adrenérgicos alfa-2. Esta activación inhibe la adenilato ciclasa, reduciendo los niveles de AMP cíclico y disminuyendo la producción de humor acuoso por el cuerpo ciliar. Además, aumenta el flujo de salida uveoscleral, lo que reduce aún más la presión intraocular . En el tratamiento de la rosácea, el tartrato de brimonidina causa vasoconstricción de los vasos sanguíneos, reduciendo el enrojecimiento facial .
Comparación Con Compuestos Similares
Compuestos similares:
Clonidina: Otro agonista adrenérgico alfa-2 que se utiliza principalmente para la hipertensión.
Apraclonidina: Se utiliza en el tratamiento del glaucoma, pero tiene una duración de acción más corta en comparación con el tartrato de brimonidina.
Unicidad: El tartrato de brimonidina es único debido a su alta selectividad por los receptores adrenérgicos alfa-2, lo que da como resultado menos efectos secundarios en comparación con otros agonistas alfa-2. También es el único agonista selectivo del receptor adrenérgico alfa que está aprobado para el tratamiento crónico del glaucoma .
Actividad Biológica
Brimonidine tartrate is an alpha-2 adrenergic agonist primarily used in the treatment of glaucoma and ocular hypertension. Its biological activity extends beyond intraocular pressure (IOP) reduction, encompassing neuroprotective effects and potential antimicrobial properties. This article delves into the compound's biological activity, supported by various studies and clinical trials.
Brimonidine exerts its effects by selectively binding to alpha-2 adrenergic receptors (α2-AR) in the eye, leading to reduced aqueous humor production and increased uveoscleral outflow, thereby lowering IOP. The specificity for α2-AR is crucial as it minimizes systemic side effects commonly associated with non-selective adrenergic agonists .
Table 1: Mechanisms of this compound
Intraocular Pressure Reduction
This compound has demonstrated significant efficacy in lowering IOP in patients with glaucoma. A study reported a mean peak reduction of 6.5 mm Hg after 12 months of treatment with 0.2% brimonidine, compared to 6.1 mm Hg with timolol, another common glaucoma medication .
Case Study: Long-term Efficacy
In a multicenter trial involving 443 subjects, brimonidine was administered twice daily for one year. The results indicated sustained efficacy without significant tachyphylaxis, showcasing its long-term viability as a treatment option .
Comparison with Preserved Formulations
A recent study compared preserved and preservative-free formulations of this compound. The preservative-free version showed comparable efficacy while enhancing corneal tear film stability and patient satisfaction over 12 weeks .
Neuroprotective Effects
Brimonidine's neuroprotective properties have been highlighted in various studies. It has shown protective effects against neuronal cell damage induced by kainate acid and glutamate in vitro, suggesting a potential role in preventing secondary neuronal degeneration in glaucoma .
Table 2: Neuroprotective Studies Summary
Study Type | Findings |
---|---|
In Vitro Studies | Protection against glutamate-induced cytotoxicity |
Animal Models | Neuroprotection in rats subjected to acute retinal ischemia |
Antimicrobial Activity
Recent research has explored the repurposing of brimonidine for its antimicrobial properties. A study investigated brimonidine-loaded nanofibers and found that it exhibited significant antimicrobial activity against various pathogens, indicating a potential new application for this compound beyond ophthalmology .
Side Effects and Tolerability
While brimonidine is generally well tolerated, some side effects have been noted. Common adverse reactions include dry mouth (33% incidence) and allergic responses (9%), though these are lower than those observed with other treatments like timolol .
Table 3: Side Effects Comparison
Side Effect | Brimonidine (%) | Timolol (%) |
---|---|---|
Dry Mouth | 33 | 19.4 |
Allergic Reactions | 9 | Not specified |
Burning/Stinging | 28.1 | 41.9 |
Propiedades
IUPAC Name |
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2R,3R)-2,3-dihydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHBYNSSDLTCRG-LREBCSMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59803-98-4 (Parent) | |
Record name | Brimonidine tartrate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070359465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70911371 | |
Record name | Brimonidine tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70911371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70359-46-5 | |
Record name | Brimonidine tartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70359-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brimonidine tartrate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070359465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brimonidine tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70911371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Brimonidine Tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRIMONIDINE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S9CL2DY2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.